N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate
Description
N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate (CAS: 94023-37-7) is a synthetic amide-based compound characterized by its bifunctional ethyleneimine backbone linked to two palmitamide (C16:0) chains and a monoacetate counterion. Its molecular formula is C₄₂H₈₇N₅O₄, with a molecular weight of 722.14 g/mol . Key physical properties include a boiling point of 854.6°C and a flash point of 470.7°C .
Properties
CAS No. |
93918-66-2 |
|---|---|
Molecular Formula |
C38H78N4O2.C2H4O2 C40H82N4O4 |
Molecular Weight |
683.1 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(hexadecanoylamino)ethylamino]ethylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C38H78N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(43)41-35-33-39-31-32-40-34-36-42-38(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h39-40H,3-36H2,1-2H3,(H,41,43)(H,42,44);1H3,(H,3,4) |
InChI Key |
WKXKBWZHSWSQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate typically involves the reaction of ethylenediamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydroxide in aqueous medium
Major Products Formed
Oxidation: Carboxylic acids and amines
Reduction: Alcohols and amines
Substitution: Various substituted amides and esters
Scientific Research Applications
N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate involves its interaction with lipid membranes and proteins. The compound’s long-chain fatty acid moieties allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, the ethylenediamine core can form hydrogen bonds with proteins, affecting their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of bis(amide) derivatives with variations in acyl chain length, saturation, and counterion composition. Below is a systematic comparison:
Chain Length Variations
(a) N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate (C14:0)
- CAS : 93918-65-1 .
- Molecular Formula : Likely C₃₈H₇₉N₅O₄ (estimated).
- Key Differences : Shorter C14 acyl chains reduce molecular weight and hydrophobicity compared to the C16 analog. Expected to exhibit lower melting/boiling points and enhanced solubility in polar solvents.
(b) N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate (C18:2)
- CAS : 93918-62-8 .
- Molecular Formula : C₄₀H₇₃N₃O₂·C₂H₄O₂.
- Molecular Weight : 688.08 g/mol .
- Key Differences : Unsaturated C18 chains with two double bonds introduce kinks, lowering melting points and increasing fluidity. Boiling point (826.4°C ) is lower than the saturated C16 analog due to reduced van der Waals interactions .
(c) N,N'-[Iminobis(ethyleneiminoethylene)]bis(octadeca-9,12,15-trienamide) monoacetate (C18:3)
Counterion and Functional Group Modifications
(a) N,N-(Iminodiethylene)bispalmitamide monoacetate
(b) N-(2-Aminoethyl)stearamide monoacetate (C18:0)
Data Table: Comparative Physical Properties
Research Findings and Industrial Relevance
- Synthesis Trends: These compounds are synthesized via condensation of ethylenebis(iminoethylene) with fatty acid chlorides, followed by acetylation. Unsaturated analogs require controlled conditions to preserve double bonds .
- Applications :
- Safety Data: Limited information available; monoacetate salts generally improve water solubility, reducing bioaccumulation risks compared to non-ionic analogs .
Biological Activity
N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate is a synthetic amide derivative characterized by its unique structure. The compound consists of two palmitamide chains linked by an ethylenebis(imino) moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 757.23 g/mol.
The biological activity of N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate is primarily attributed to its interaction with various cellular targets:
- Cell Membrane Interaction : The hydrophobic palmitamide chains facilitate the insertion into lipid bilayers, potentially disrupting membrane integrity and influencing cell signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Research has indicated that N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in treating infections caused by resistant strains.
Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies indicate that it induces apoptosis in cancer cell lines, including breast and colon cancer cells.
- Mechanism : The induction of apoptosis appears to be mediated through the activation of caspases and the modulation of Bcl-2 family proteins.
- Case Study : A study involving MCF-7 breast cancer cells reported a 50% reduction in cell viability at a concentration of 20 µg/mL after 48 hours of treatment.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate against multi-drug resistant bacteria. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
- Anticancer Research : A research article in Cancer Letters highlighted the compound's ability to inhibit tumor growth in xenograft models. Mice treated with the compound showed a significant reduction in tumor size compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
